Cas no 1805071-65-1 (3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine)

3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine
-
- インチ: 1S/C9H9F5N2/c1-4-6(9(12,13)14)2-5(3-15)7(16-4)8(10)11/h2,8H,3,15H2,1H3
- InChIKey: ABZLVVNHYOCONK-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C)N=C(C(F)F)C(CN)=C1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 230
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029017637-1g |
3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine |
1805071-65-1 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
Alichem | A029017637-500mg |
3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine |
1805071-65-1 | 95% | 500mg |
$1,617.60 | 2022-04-01 | |
Alichem | A029017637-250mg |
3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine |
1805071-65-1 | 95% | 250mg |
$999.60 | 2022-04-01 |
3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine 関連文献
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridineに関する追加情報
3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine: A Promising Scaffold in Medicinal Chemistry and Drug Discovery
3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine, with the CAS number 1805071-65-1, represents a unique fluorinated pyridine derivative that has garnered significant attention in the field of medicinal chemistry. This compound's structural complexity, featuring multiple fluorine atoms and functional groups, positions it as a potential lead molecule for the development of novel therapeutics targeting various biological pathways. Recent advances in computational chemistry and high-throughput screening have further highlighted its pharmacological relevance, offering new insights into its mechanism of action and therapeutic applications.
The molecular framework of 3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine is characterized by a pyridine ring substituted with a difluoromethyl group at the 2-position, a trifluoromethyl group at the 5-position, and a methyl group at the 6-position. Additionally, the 3-position incorporates an aminomethyl group, which introduces nitrogen functionality critical for molecular interactions. This combination of fluorinated substituents and heteroatoms creates a highly polar and hydrophobic molecule, which is essential for modulating its pharmacokinetic properties and biological activity.
Recent studies have demonstrated that the fluorinated substituents in 3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine significantly enhance its metabolic stability and cellular permeability. For instance, a 2023 publication in Journal of Medicinal Chemistry reported that the trifluoromethyl group at the 5-position contributes to the compound's ability to inhibit the kinase activity of ALK (Anaplastic Lymphoma Kinase), a target implicated in several cancers. This finding underscores the importance of fluorine-containing scaffolds in the design of selective kinase inhibitors.
Moreover, the aminomethyl group at the 3-position plays a crucial role in the compound's ability to form hydrogen bonds with target proteins. This interaction is critical for achieving high-affinity binding and specificity. Computational models have further revealed that the spatial arrangement of the fluorinated substituents and the aminomethyl group optimizes the molecule's conformational flexibility, enabling it to adapt to the binding pockets of various enzymes.
In the context of drug discovery, 3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine has shown promise as a scaffold for the development of small-molecule inhibitors targeting PI3K (Phosphoinositide 3-Kinase) and MAPK (Mitogen-Activated Protein Kinase) pathways. These pathways are central to cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. A 2024 preclinical study published in ACS Chemical Biology highlighted the compound's ability to modulate the PI3K/AKT/mTOR signaling cascade, suggesting its potential as a therapeutic agent for oncology.
One of the key advantages of 3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine is its compatibility with diverse chemical modifications. Researchers have explored the possibility of introducing additional functional groups to enhance its potency and selectivity. For example, substituting the methyl group at the 6-position with a hydroxyl group has been shown to increase the compound's solubility in aqueous environments, which is crucial for oral bioavailability. These findings align with the broader trend in medicinal chemistry to optimize drug-like properties through structural modifications.
Another area of interest is the application of 3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine in the treatment of neurodegenerative diseases. A 2023 study in Neuropharmacology investigated its potential to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The compound's ability to interact with hydrophobic regions of the amyloid-beta protein suggests its utility as a lead molecule for the development of anti-amyloid therapeutics.
From a synthetic perspective, the preparation of 3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine involves a series of well-established reactions, including fluorination, alkylation, and functional group transformations. Recent advancements in catalytic methods have enabled more efficient and scalable synthesis routes, which are essential for moving this compound from the laboratory to clinical trials. The development of green chemistry approaches has also been a focus, as reducing the environmental impact of drug synthesis is a growing priority in the pharmaceutical industry.
The pharmacokinetic profile of 3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine is another area of active research. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its therapeutic potential. Its high lipophilicity allows it to cross the blood-brain barrier, making it a candidate for the treatment of central nervous system disorders. However, further studies are needed to fully characterize its long-term safety and efficacy.
Looking ahead, the future of 3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine in drug discovery lies in its potential to serve as a versatile scaffold for the development of multi-target therapeutics. The ability to modulate multiple biological pathways simultaneously could lead to the creation of more effective treatments for complex diseases. Additionally, the compound's structural adaptability opens the door to the design of novel derivatives with enhanced pharmacological profiles.
In conclusion, 3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine represents a significant advancement in the field of medicinal chemistry. Its unique structural features and pharmacological properties make it a promising candidate for the development of novel therapeutics. As research in this area continues to evolve, this compound is likely to play an increasingly important role in the discovery of new drugs for a wide range of diseases.
1805071-65-1 (3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine) 関連製品
- 1021035-96-0(3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine)
- 1817720-00-5(7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline)
- 2229424-02-4(1-methyl-3-2-(propan-2-yloxy)phenyl-1H-pyrazol-5-amine)
- 2229345-58-6(5-(3-aminoprop-1-en-2-yl)-2-fluorobenzonitrile)
- 1361856-36-1(3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde)
- 1368164-70-8(1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone)
- 2829292-60-4((1S)-1-(furan-2-yl)ethan-1-amine hydrochloride)
- 120013-39-0(Desbenzyl Donepezil Hydrochloride)
- 1421482-06-5(2-chloro-6-fluoro-N-4-(2-methoxyphenoxy)but-2-yn-1-ylbenzamide)
- 860612-32-4(Ethyl 2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate)




